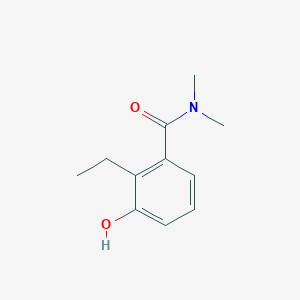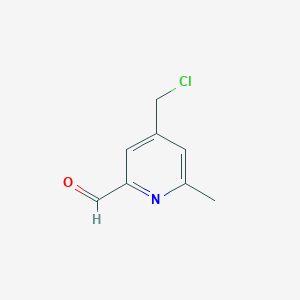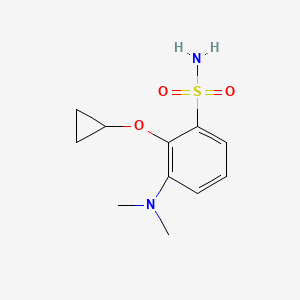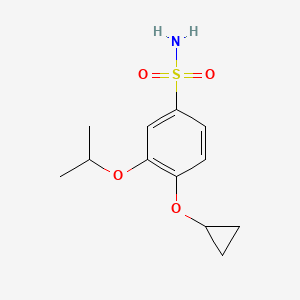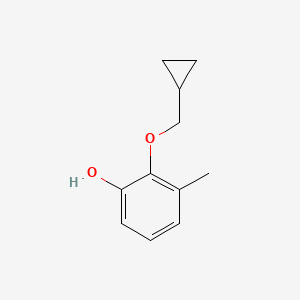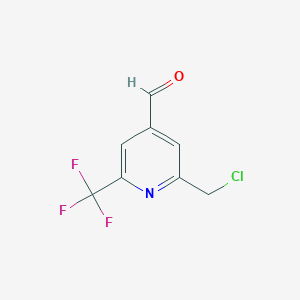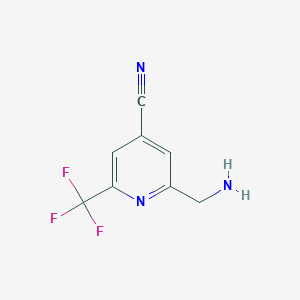
2-Chloro-4-cyclopropoxy-5-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-cyclopropoxy-5-ethylpyridine is an organic compound with the molecular formula C10H12ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the fourth position, and an ethyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclopropoxy-5-ethylpyridine typically involves the chlorination of 4-cyclopropoxy-5-ethylpyridine. One common method is the reaction of 4-cyclopropoxy-5-ethylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{4-Cyclopropoxy-5-ethylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 2-amino-4-cyclopropoxy-5-ethylpyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound amine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-cyclopropoxy-5-ethylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-cyclopropoxy-5-ethylpyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-cyclopropoxy-3-ethylpyridine
- 5-Chloro-4-cyclopropoxy-2-ethylpyridine
- 2-Chloro-4-cyclopropoxy-5-iodopyridine
Comparison: Compared to its analogs, 2-Chloro-4-cyclopropoxy-5-ethylpyridine exhibits unique reactivity due to the specific positioning of its substituents. The presence of the ethyl group at the fifth position, in particular, influences its chemical behavior and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
2-chloro-4-cyclopropyloxy-5-ethylpyridine |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-6-12-10(11)5-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
LVVDULGUCXAUQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


